7-(4-{[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolone core, a piperazine ring, and multiple functional groups that contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the quinolone core: This step involves the cyclization of an appropriate precursor to form the quinolone structure.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the 2,4-dichlorophenyl group: This step involves the formation of an amide bond between the piperazine ring and the 2,4-dichlorophenyl group.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanethioyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanethioyl group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar core structure but different functional groups.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against certain bacterial strains.
Uniqueness
The uniqueness of 7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21Cl2FN4O4S |
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Molecular Weight |
551.4 g/mol |
IUPAC Name |
7-[4-[(2,4-dichlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H21Cl2FN4O4S/c1-2-29-12-16(23(34)35)21(32)15-10-18(27)20(11-19(15)29)30-5-7-31(8-6-30)24(36)28-22(33)14-4-3-13(25)9-17(14)26/h3-4,9-12H,2,5-8H2,1H3,(H,34,35)(H,28,33,36) |
InChI Key |
UMKAGOOSHHUKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F)C(=O)O |
Origin of Product |
United States |
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